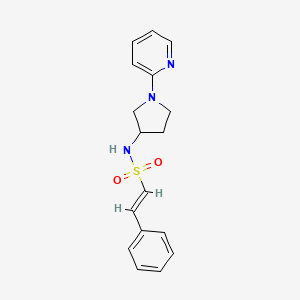

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide

Description

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is an organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name |

(E)-2-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-23(22,13-10-15-6-2-1-3-7-15)19-16-9-12-20(14-16)17-8-4-5-11-18-17/h1-8,10-11,13,16,19H,9,12,14H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWBNWUEIRIIQU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a pyridine derivative, the pyrrolidine ring can be formed through a cyclization reaction.

Introduction of the Ethenesulfonamide Group: The ethenesulfonamide group can be introduced via a sulfonation reaction, followed by the addition of an ethenyl group.

Coupling with Phenyl Group: The final step involves coupling the phenyl group to the pyrrolidine ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethenesulfonamide group to an ethylsulfonamide group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylsulfonamide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.

Medicine

In medicinal chemistry, this compound can be modified to enhance its pharmacokinetic and pharmacodynamic properties. It may serve as a lead compound for the development of new drugs.

Industry

In the material science industry, (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)pyrrolidine derivatives: These compounds share the pyrrolidine and pyridine structures but differ in their substituents.

Ethenesulfonamide derivatives: Compounds with the ethenesulfonamide group but different aromatic or heterocyclic groups.

Uniqueness

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and a pyridine ring, along with the ethenesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its biological properties. The IUPAC name highlights its complex architecture, including a phenyl group, a pyrrolidine ring, and a pyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 329.41 g/mol |

| CAS Number | 1799269-30-9 |

| Chemical Structure | Structure |

Synthesis

The synthesis of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from a pyridine derivative, the pyrrolidine ring is formed through cyclization.

- Introduction of the Ethenesulfonamide Group : This is achieved via sulfonation followed by ethenyl group addition.

- Coupling with Phenyl Group : The final step involves a palladium-catalyzed cross-coupling reaction to attach the phenyl group to the pyrrolidine.

Endothelin-A Receptor Antagonism

Research indicates that derivatives of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide have been explored as endothelin-A receptor antagonists . These receptors are implicated in various cardiovascular diseases, making this compound a candidate for therapeutic applications.

Neurotransmitter Modulation

The compound's structure suggests potential activity in modulating neurotransmitter systems. Specifically, it may influence glutamatergic neurotransmission, which is crucial in neurological conditions such as epilepsy and other disorders .

Structure-Activity Relationship Studies

Studies on similar compounds have shown that modifications at specific positions can enhance biological activity. For instance, altering substituents on the pyridine or phenyl rings can lead to improved binding affinities or selectivity for target receptors .

Case Studies and Research Findings

- Anticonvulsant Activity : A related study highlighted the discovery of compounds with significant anticonvulsant properties through modulation of AMPA receptors, which are part of the glutamatergic system. This suggests that (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide may also exhibit similar effects .

- Pharmacokinetic Properties : Research has focused on optimizing the pharmacokinetic profiles of compounds similar to (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide to enhance their efficacy and reduce side effects. Modifications in the sulfonamide group have been shown to influence solubility and bioavailability .

Q & A

Q. Q1. What is the molecular structure of (E)-2-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)ethenesulfonamide, and how is it validated experimentally?

Answer: The compound features a sulfonamide group linked to a pyrrolidine ring substituted with a pyridin-2-yl moiety and an (E)-configured ethenesulfonamide-phenyl group. Key structural validation methods include:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the ethene group .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths/angles, and validating the stereochemical assignment .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (C₁₇H₁₈N₂O₂S) and isotopic patterns .

Q. Q2. What are the standard synthetic routes for this compound, and what are critical optimization parameters?

Answer: The synthesis typically involves:

- Step 1: Formation of the ethenesulfonamide via a Wittig reaction between a stabilized ylide and a sulfonyl chloride derivative. Solvent choice (e.g., THF or DCM) and temperature control (~0–25°C) are critical to suppress side reactions .

- Step 2: Coupling the intermediate with 1-(pyridin-2-yl)pyrrolidin-3-amine under mild basic conditions (e.g., K₂CO₃ in DMF). Excess amine (1.2–1.5 equiv) improves yield .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer: Discrepancies often arise from:

- Assay Conditions: Variability in pH, solvent (DMSO vs. aqueous buffer), or serum proteins (e.g., albumin binding) alters compound bioavailability. Standardize protocols using controls like known sulfonamide inhibitors .

- Target Selectivity: Off-target interactions (e.g., with carbonic anhydrase isoforms) may confound results. Use isothermal titration calorimetry (ITC) to quantify binding affinities and knockout cell lines to isolate primary targets .

- Metabolic Stability: Hepatic microsome assays (e.g., human/rat) identify rapid degradation pathways, guiding structural modifications (e.g., fluorination) to improve half-life .

Q. Q4. What computational strategies are effective for predicting and optimizing the compound’s binding mode to enzyme targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: e.g., 4XYZ) to model interactions. Key residues (e.g., His64 in carbonic anhydrase) often form hydrogen bonds with the sulfonamide group .

- QSAR Modeling: Incorporate descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., pyridine substitution) with inhibitory potency (IC₅₀) .

- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify conformational changes in the target protein .

Q. Q5. How should researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Screening: Test mixed-solvent systems (e.g., DMSO/water, acetone/methanol) via vapor diffusion. High dielectric solvents improve dipole alignment .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions reduces lattice defects.

- Additives: Co-crystallization with PEG 4000 or metal ions (e.g., Zn²⁺) enhances crystal packing. Validate using SHELXL refinement (R-factor < 0.05) .

Q. Q6. What analytical methods are recommended for detecting and quantifying degradation products under varying storage conditions?

Answer:

- HPLC-PDA/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Major degradants (e.g., hydrolyzed sulfonamide) elute at 8–12 min .

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-Indicating Assays: Quantify purity loss (<2% degradation) using peak area normalization and confirm structures via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.